molecular formula C18H20O4 B14130506 Methyl 3,5-dimethoxy[1,1-biphenyl]-2-propanoate

Methyl 3,5-dimethoxy[1,1-biphenyl]-2-propanoate

Cat. No.: B14130506
M. Wt: 300.3 g/mol
InChI Key: GZPJYENHZHWORA-UHFFFAOYSA-N
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Description

Methyl 3,5-dimethoxy[1,1-biphenyl]-2-propanoate is a chemical compound with the molecular formula C17H20O4 It is a biphenyl derivative, characterized by the presence of two methoxy groups and a propanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,5-dimethoxy[1,1-biphenyl]-2-propanoate typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general procedure involves the following steps:

    Preparation of the Aryl Halide: The starting material, such as 3,5-dimethoxyphenylboronic acid, is reacted with a halogenating agent to form the corresponding aryl halide.

    Coupling Reaction: The aryl halide is then coupled with an appropriate organoboron compound in the presence of a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is typically carried out under an inert atmosphere at elevated temperatures.

    Esterification: The resulting biphenyl compound is then esterified with propanoic acid or its derivatives to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-dimethoxy[1,1-biphenyl]-2-propanoate undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Nitro, halo, or other substituted biphenyl derivatives.

Scientific Research Applications

Methyl 3,5-dimethoxy[1,1-biphenyl]-2-propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3,5-dimethoxy[1,1-biphenyl]-2-propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    3,3’-Dimethoxy-1,1’-biphenyl: Similar structure but lacks the propanoate ester group.

    3,5’-Dihydroxy-4’,5-dimethoxy-2’-methyl-[1,1’-biphenyl]-2-carboxylic acid methyl ester: Contains additional hydroxyl groups and a carboxylic acid ester group.

Uniqueness

Methyl 3,5-dimethoxy[1,1-biphenyl]-2-propanoate is unique due to its specific substitution pattern and the presence of both methoxy and propanoate ester groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H20O4

Molecular Weight

300.3 g/mol

IUPAC Name

methyl 3-[2-(3,5-dimethoxyphenyl)phenyl]propanoate

InChI

InChI=1S/C18H20O4/c1-20-15-10-14(11-16(12-15)21-2)17-7-5-4-6-13(17)8-9-18(19)22-3/h4-7,10-12H,8-9H2,1-3H3

InChI Key

GZPJYENHZHWORA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C2=CC=CC=C2CCC(=O)OC)OC

Origin of Product

United States

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